sodium 5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a sophisticated chemical compound with various applications in scientific research and industry. Known for its unique structure that combines a thiadiazole ring with a carboxylate group, this compound offers intriguing potential due to its reactivity and stability under different conditions.
Preparation Methods
Synthetic Routes
The synthesis of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate typically begins with the formation of the thiadiazole core. This can be achieved through cyclization reactions involving thiosemicarbazides and carboxylic acid derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group occurs via standard Boc protection protocols using di-tert-butyl dicarbonate in the presence of a base like triethylamine. Methylation is often carried out using methyl iodide under basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve automated processes to ensure consistency and purity. This includes controlled addition of reactants, precise temperature management, and advanced purification techniques like recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate undergoes several types of reactions including:
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Deprotection Reactions: : The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: : Though less common, specific conditions can oxidize or reduce the thiadiazole ring, altering its electronic properties.
Common Reagents and Conditions
Acids (e.g., trifluoroacetic acid): for Boc deprotection.
Bases (e.g., sodium hydroxide): for neutralization and other reactions.
Nucleophiles (e.g., amines, thiols): for substitution reactions.
Major Products
The primary products depend on the specific reactions, but generally include:
Deprotected amines: from Boc removal.
Substituted thiadiazoles: from nucleophilic attack.
Scientific Research Applications
This compound has several notable applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological systems, possibly as enzyme inhibitors.
Medicine: : Explored for its therapeutic potential, particularly in areas requiring specific molecular interactions.
Industry: : Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The specific mechanism by which sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate exerts its effects varies with application. Generally, its mode of action involves:
Molecular Interactions: : The carboxylate and thiadiazole groups can engage in hydrogen bonding, ionic interactions, and coordination with metal ions.
Pathways Involved: : In biological contexts, it may inhibit specific enzymes by mimicking the substrate or binding to active sites, blocking natural processes.
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate stands out due to its Boc protection, which offers increased stability and versatility in synthetic applications.
List of Similar Compounds
Thiadiazole-2-carboxylates: : Similar core structure but different substituents.
Boc-protected amines: : Share the Boc protection for stability.
Substituted thiadiazoles: : Variants with different functional groups.
Properties
CAS No. |
2503204-84-8 |
---|---|
Molecular Formula |
C10H14N3NaO4S |
Molecular Weight |
295.3 |
Purity |
95 |
Origin of Product |
United States |
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